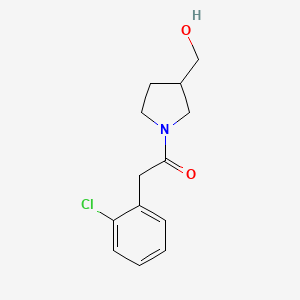
6-氯-2-甲基-N-(2-(吡啶-4-基)乙基)嘧啶-4-胺
描述
6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗纤维化潜力
研究表明,嘧啶胺衍生物可能具有抗纤维化活性。这在纤维化疾病的治疗中尤为重要,因为在这些疾病中,纤维结缔组织会病理性地积累。 这些化合物已在永生化的鼠肝星状细胞中进行测试,显示出作为新型抗纤维化药物的潜力 .
作用机制
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, specifically the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in ATP production. This lack of energy leads to cell death .
Result of Action
The primary result of the action of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is the death of the cell . By inhibiting the mitochondrial complex I, the compound disrupts the cell’s energy production, leading to cell death .
生化分析
Biochemical Properties
6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mitochondrial complex I electron transport inhibitors, affecting the electron transport chain and cellular respiration . Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream biochemical effects.
Cellular Effects
The effects of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact mitochondrial function, leading to changes in ATP production and cellular energy metabolism . Furthermore, it may alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation, thereby affecting cell survival and growth.
Molecular Mechanism
At the molecular level, 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it may inhibit mitochondrial complex I, disrupting the electron transport chain and reducing ATP production . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in mitochondrial activity, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced mitochondrial function and improved cellular energy metabolism . At higher doses, it may cause toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in cellular energy production, redox balance, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Additionally, its distribution within different cellular compartments can affect its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is essential for understanding its function and activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration and energy metabolism.
属性
IUPAC Name |
6-chloro-2-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-9-16-11(13)8-12(17-9)15-7-4-10-2-5-14-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRDKUIMFSCGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)

![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)

![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)

![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
amine](/img/structure/B1467326.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)
![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
